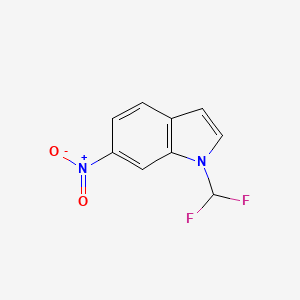

1-(difluoromethyl)-6-nitro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

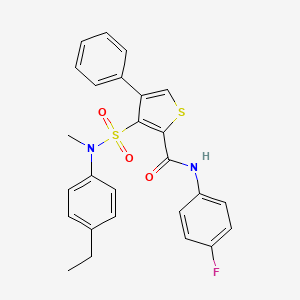

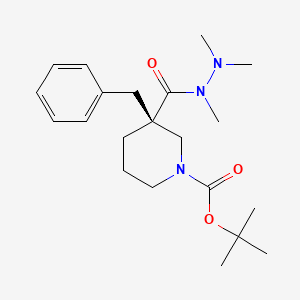

The compound “1-(difluoromethyl)-6-nitro-1H-indole” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a pyrrole ring fused to a benzene ring . The difluoromethyl group (CF2H) and nitro group (NO2) attached to the indole structure could potentially alter its properties and reactivity .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been studied extensively . These processes often involve the use of multiple difluoromethylation reagents and can be applied to various substrates .

Molecular Structure Analysis

The molecular structure of “this compound” would be influenced by the presence of the difluoromethyl and nitro groups. These groups could potentially affect the electron distribution and overall geometry of the molecule .

Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the electron-withdrawing nature of the difluoromethyl and nitro groups. These groups could potentially make the compound more susceptible to nucleophilic attack .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as polarity, solubility, and stability could be affected by the presence of the difluoromethyl and nitro groups .

Scientific Research Applications

Palladium-Catalyzed Reactions of Indoles : Indoles, including difluoromethyl substituted variants, are synthesized and functionalized using palladium-catalyzed reactions. These processes are crucial for producing a wide range of chemicals, including pharmaceutical intermediates and active ingredients, with less waste and in fewer steps compared to classical methods (Cacchi & Fabrizi, 2005).

Nucleophilic Addition Reactions : Research into nucleophilic addition reactions with 2-nitro-1-(phenylsulfonyl)indole, a related compound, provides insights into the synthesis of 3-substituted-2-nitroindoles. These reactions are relevant for producing various indole derivatives, including those with difluoromethyl groups (Pelkey, Barden & Gribble, 1999).

Features of N-Difluoromethylation : A study on the difluoromethylation of various indole derivatives explores the characteristics of introducing difluoromethyl groups into indole compounds. This research is directly relevant to understanding the properties and applications of "1-(difluoromethyl)-6-nitro-1H-indole" (Petko & Filatov, 2018).

Electrosynthesis of Substituted Indoles : The electrosynthesis of substituted 1H-indoles from o-nitrostyrenes offers an alternative approach to the synthesis of indole derivatives, potentially including difluoromethyl-substituted indoles (Du, Brosmer & Peters, 2011).

Activation of Indole by Tryptophan Synthase : The use of 6-(difluoromethyl)indole to study the activation of indole by the enzyme tryptophan synthase provides an example of the biochemical applications of difluoromethylated indoles (Woolridge & Rokita, 1991).

Stability of Difluoromethylated Indoles : Research on the synthesis and reactivity of 6-(difluoromethyl)indole and its related compounds sheds light on the stability and chemical properties of difluoromethylated indoles, which is crucial for their practical applications (Woolridge & Rokita, 1989).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(difluoromethyl)-6-nitroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHOLIHSLYTMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)

![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)

![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)

![4-[(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2722307.png)